molecular formula C22H22N2O B14137601 2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole CAS No. 88842-28-8

2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole

Cat. No.: B14137601
CAS No.: 88842-28-8
M. Wt: 330.4 g/mol
InChI Key: TWAHIBJERHDNTJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole is a complex organic compound belonging to the class of naphthoimidazoles. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an imidazole ring, and substituted with a methoxyphenyl group and a methylpropyl group. This structural configuration imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-methylpropanal in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with 1,2-diaminonaphthalene under acidic conditions to yield the target compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imidazole ring to a dihydroimidazole derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated naphthoimidazole compounds.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s structure allows it to participate in electron transfer processes, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1H-imidazole: Shares the methoxyphenyl group but lacks the naphthalene ring, resulting in different chemical properties.

    3-(2-Methylpropyl)-1H-imidazole: Contains the methylpropyl group but lacks the naphthalene and methoxyphenyl groups.

    2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazole: Similar structure but without the methylpropyl group.

Uniqueness

2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole is unique due to its specific combination of functional groups and ring structures. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

88842-28-8

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-(2-methylpropyl)benzo[e]benzimidazole

InChI

InChI=1S/C22H22N2O/c1-15(2)14-24-20-13-10-16-6-4-5-7-19(16)21(20)23-22(24)17-8-11-18(25-3)12-9-17/h4-13,15H,14H2,1-3H3

InChI Key

TWAHIBJERHDNTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC

Origin of Product

United States

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